

# Application Notes: SDH-IN-7 Storage & Handling

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sdh-IN-7

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**SDH-IN-7** is a potent succinate dehydrogenase (SDH) inhibitor supplied as a solid powder. Maintaining its stability and solubility is crucial for obtaining reliable experimental results [1].

- **Chemical Identity:** **SDH-IN-7** (Compound G28); Molecular Formula:  $C_{18}H_{15}Cl_3F_3N_3O$ ; Molecular Weight: 452.69 g/mol [1]
- **Core Stability:** The product is stable at ambient temperature for a few days during ordinary shipping [1].
- **Primary Storage:** For long-term stability, store the powder at **-20°C**, where it is stable for up to 3 years. Storage at **4°C** is also possible for up to 2 years [1].
- **Solubility Overview:** The compound may dissolve in DMSO. For in vivo studies, it requires formulation with solvents and agents such as Tween 80, PEG300, corn oil, or cyclodextrins to improve solubility and stability [1].

The following table summarizes the key physical and chemical properties, as well as the recommended storage conditions.

## Table 1: Physicochemical Properties and Storage Conditions of SDH-IN-7

| Property         | Specification / Condition     |
|------------------|-------------------------------|
| Appearance       | Solid at room temperature [1] |
| Molecular Weight | 452.69 g/mol [1]              |

| Property                 | Specification / Condition                          |
|--------------------------|--|
| Long-term Powder Storage | -20°C for 3 years; 4°C for 2 years [1]             |
| In Solvent Storage       | -80°C for 6 months; -20°C for 1 month [1]          |
| Shipping Condition       | Room temperature (stable for a few days) [1]       |
| Common Solvents          | DMSO (primary), H <sub>2</sub> O, Ethanol, DMF [1] |

## Experimental Protocols

### Protocol 1: Preparing Stock Solutions

This protocol outlines the preparation of concentrated stock solutions for in vitro assays.

- **Calculations:** Determine the mass of **SDH-IN-7** needed to achieve your desired stock concentration (e.g., 5 mM, 10 mM). Use the molecular weight of 452.69 g/mol for your calculations. Table 2 provides preparation guidance for 1 mg of powder.
- **Solvent Selection:** **DMSO** is the recommended primary solvent for initial dissolution. Test a minute amount of the compound first to confirm solubility and avoid sample loss [1].
- **Preparation:** Weigh the required mass of **SDH-IN-7** and dissolve it in the calculated volume of DMSO.
- **Aliquoting and Storage:** Immediately aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at **-20°C or -80°C** based on your required stability timeframe [1].

### Table 2: Stock Solution Preparation Guide (for 1 mg of **SDH-IN-7**)

| Target Concentration | Volume of Solvent Required |
|----------------------|----------------------------|
| 1 mM                 | 2.2090 mL                  |
| 5 mM                 | 0.4418 mL                  |
| 10 mM                | 0.2209 mL                  |

## Protocol 2: Formulating for In Vivo Studies

For animal studies, **SDH-IN-7** must be formulated to ensure solubility and stability upon administration. Below are two common injection formulations. **Note:** These are provided as examples, and you should consult relevant literature to determine the most appropriate formulation for your specific study [1].

- **Injection Formulation 1 (IP/IV/IM/SC)**

- **Composition:** DMSO : Tween 80 : Saline = 10 : 5 : 85
- **Preparation:** Add 100  $\mu$ L of DMSO stock solution to 50  $\mu$ L of Tween 80. Mix well, then add 850  $\mu$ L of saline to achieve the final working concentration [1].

- **Injection Formulation 2 (IP/IV/IM/SC)**

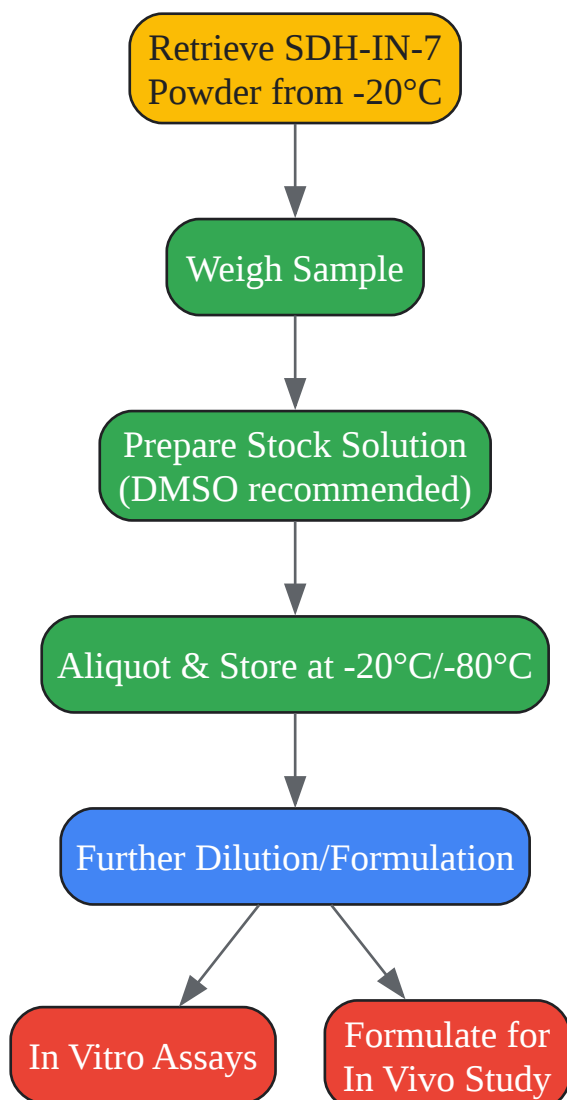
- **Composition:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
- **Preparation:** Add 100  $\mu$ L of DMSO stock solution to 400  $\mu$ L of PEG300 and 50  $\mu$ L of Tween 80. Mix well, then add 450  $\mu$ L of saline [1].

- **Oral Formulation 1**

- **Composition:** Suspension in 0.5% Carboxymethylcellulose sodium (CMC Na) solution.
- **Preparation:** Dissolve 0.5 g CMC Na in 100 mL purified water to make the solution. Then, add the required mass of **SDH-IN-7** (e.g., 250 mg for a 2.5 mg/mL suspension) and mix to create a uniform suspension [1].

## Experimental Workflow Diagram

The following diagram illustrates the logical workflow for handling **SDH-IN-7**, from storage to application in experiments.



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## Critical Safety and Handling Notes

- **For Research Use Only:** This product is intended for research purposes only and is not for human or diagnostic use [1].
- **General Handling:** Always refer to the product's Safety Data Sheet (SDS) for comprehensive hazard information, first-aid measures, and personal protective equipment (PPE) requirements [2] [3].
- **Solvent Considerations:** When working with DMSO, be aware that it can enhance the skin absorption of other compounds. Use appropriate gloves and lab coat.
- **Formulation Stability:** For optimal results, always use freshly prepared in vivo formulations [1].

## Reference and Further Investigation

The primary source for this information is the product page from **PeptideDB** [1]. To ensure the most current laboratory safety practices, you should obtain and consult the full Safety Data Sheet (SDS) for **SDH-IN-7** from the manufacturer or supplier.

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## References

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